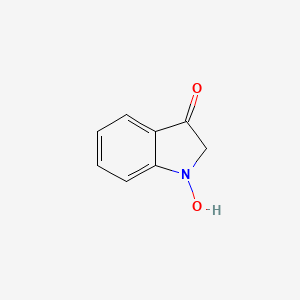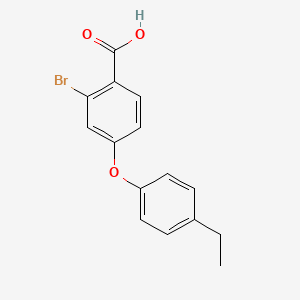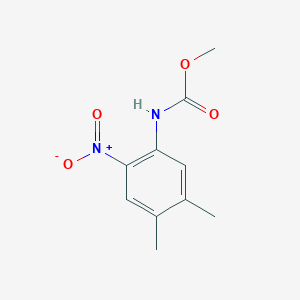![molecular formula C9H6O3S2 B13120565 Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate](/img/structure/B13120565.png)
Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate is a chemical compound with the molecular formula C₉H₆O₃S₂ and a molecular weight of 226.27 g/mol . This compound is characterized by its unique structure, which includes a benzodithiole ring fused with a carboxylate ester group. It is primarily used in research settings and has various applications in organic synthesis and material science.
Preparation Methods
The synthesis of Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of 2-mercaptobenzoic acid with methyl chloroformate under basic conditions. The reaction proceeds via the formation of an intermediate, which then cyclizes to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group, forming amides or esters.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, amides, and esters.
Scientific Research Applications
Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate can be compared with similar compounds such as:
Similar Compounds: 2-oxobenzo[d][1,3]dithiole-5-carboxylic acid, methyl 2-oxobenzo[d][1,3]dithiole-4-carboxylate, and 2-oxobenzo[d][1,3]dithiole-6-carboxylate.
Uniqueness: The unique structure of this compound, particularly the position of the carboxylate ester group, distinguishes it from other similar compounds.
Properties
Molecular Formula |
C9H6O3S2 |
|---|---|
Molecular Weight |
226.3 g/mol |
IUPAC Name |
methyl 2-oxo-1,3-benzodithiole-5-carboxylate |
InChI |
InChI=1S/C9H6O3S2/c1-12-8(10)5-2-3-6-7(4-5)14-9(11)13-6/h2-4H,1H3 |
InChI Key |
OPLHWGCQPGOQES-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)SC(=O)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



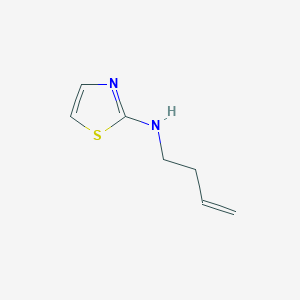
![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrochloride](/img/structure/B13120490.png)

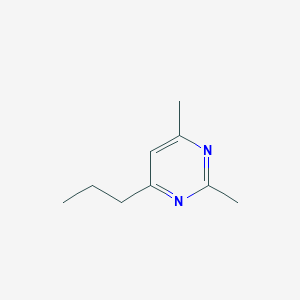


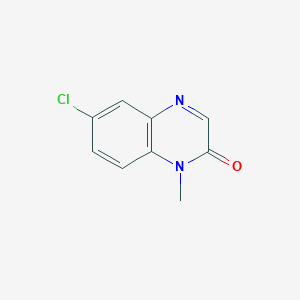
![benzyl N-[(2S)-1-[[1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13120523.png)

